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Executive Summary
(Butan-2-yl)(methoxy)amine hydrochloride, also known as N-methoxy-sec-butylamine

hydrochloride, is a specialized O-alkylhydroxylamine derivative,[1]. Molecules of this structural

class serve as critical pharmacophores, nitrone precursors, and versatile building blocks for

Weinreb amides in complex Active Pharmaceutical Ingredient (API) synthesis[2],[3]. Because of

its high polarity and hygroscopic nature as a hydrochloride salt, rigorous spectroscopic

validation is required to confirm its structural integrity, purity, and salt stoichiometry before

downstream application.

This technical guide provides an authoritative, in-depth analysis of the expected Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass

Spectrometry (HRMS) data for this compound, alongside the mechanistic rationale for its

analytical behavior.
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Chemical Identity & Structural Parameters
Before initiating spectroscopic analysis, it is crucial to establish the baseline physicochemical

parameters of the analyte.

Table 1: Chemical Identity

Property Specification

IUPAC Name N-methoxybutan-2-amine hydrochloride

CAS Registry Number 1421602-73-4

Molecular Formula C₅H₁₄ClNO

Molecular Weight 139.62 g/mol

| Exact Mass (Free Base) | 103.0997 Da |

Spectroscopic Data Analysis & Mechanistic Insights
Nuclear Magnetic Resonance (¹H & ¹³C NMR)
Causality of Solvent Choice: Amine hydrochlorides exhibit poor solubility in standard non-polar

deuterated solvents like CDCl₃. Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are the

solvents of choice[4]. Using D₂O facilitates the rapid deuterium exchange of the acidic

ammonium protons (R-NH₂⁺-OCH₃ → R-ND₂⁺-OCH₃). This exchange is highly advantageous

as it eliminates the broad, quadrupolar-relaxed nitrogen-bound proton signals that typically

span 8.0–10.0 ppm, thereby preventing signal overlap and simplifying the integration of the

aliphatic backbone.

Chemical Shift Rationale: The sec-butyl methine proton (C2) and the methoxy protons are

significantly deshielded due to the strong electron-withdrawing inductive effect of the adjacent

positively charged nitrogen atom. The N-methoxy singlet typically resonates downfield at ~3.90

ppm, which is characteristic of protonated O-alkylhydroxylamines[2].

Table 2: ¹H & ¹³C NMR Assignments (400/100 MHz, D₂O)
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Nucleus
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

¹H 0.95
Triplet (J = 7.5
Hz)

3H -CH₂-CH₃ (C4)

¹H 1.30
Doublet (J = 6.8

Hz)
3H >CH-CH₃ (C1)

¹H 1.55 – 1.75 Multiplet 2H -CH₂- (C3)

¹H 3.45 Multiplet 1H >CH-N (C2)

¹H 3.90 Singlet 3H -O-CH₃

¹³C 9.5 - -
C4 (Terminal

Methyl)

¹³C 15.2 - -
C1 (Branched

Methyl)

¹³C 25.8 - - C3 (Methylene)

¹³C 59.4 - - C2 (Methine)

| ¹³C | 63.2 | - | - | Methoxy Carbon |

Fourier-Transform Infrared Spectroscopy (FT-IR)
The solid-state FT-IR spectrum is dominated by the hydrochloride salt characteristics. The most

diagnostic feature is the broad, intense absorption band between 2400 and 2800 cm⁻¹,

corresponding to the N-H⁺ stretching vibrations typical of amine salts[5]. The N-O stretching

frequency, a hallmark of hydroxylamine derivatives, appears as a sharp band near 1050 cm⁻¹.

Table 3: FT-IR Vibrational Assignments (ATR Mode)
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Wavenumber (cm⁻¹) Intensity
Functional Group /
Vibration Mode

2965, 2930, 2875 Medium
C-H Stretching (Aliphatic
backbone)

2400 – 2800 Broad, Strong
N-H⁺ Stretching (Amine

hydrochloride)

1580 Medium N-H⁺ Bending

1460 Medium C-H Bending (Alkane)

| 1050 | Sharp, Strong | N-O Stretching (Hydroxylamine) |

High-Resolution Mass Spectrometry (HRMS)
Fragmentation Causality: Under positive Electrospray Ionization (ESI+), the salt dissociates,

and the free base is readily protonated to form the [M+H]⁺ pseudomolecular ion at m/z

104.1075. Collision-Induced Dissociation (CID) of N-methoxy amines typically proceeds via two

primary pathways: the homolytic cleavage of the N-O bond resulting in the loss of a methoxy

radical (•OCH₃, -31 Da), and the elimination of the alkyl chain as an alkene (butene, -56 Da) via

inductive cleavage,[6].

Table 4: HRMS (ESI+) Fragmentation Data

Ion m/z
Relative
Abundance

Ion Type Neutral Loss

104.1075 100% (Base) [M+H]⁺
None (Intact
protonated
molecule)

73.0880 ~45% Fragment
-31 Da (•OCH₃,

Methoxy radical)

| 48.0449 | ~20% | Fragment | -56 Da (C₄H₈, Butene) |
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Fig 1: Proposed ESI-MS/MS fragmentation pathways for (Butan-2-yl)(methoxy)amine.

Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data generation, the following workflows are designed as self-validating

systems, embedding internal checks to guarantee trustworthiness.

NMR Spectroscopy Workflow
Desiccation: Dry 10 mg of (Butan-2-yl)(methoxy)amine hydrochloride under high vacuum

(0.1 mbar) for 4 hours to remove adventitious moisture, which can artificially broaden NMR

signals.

Solvent Preparation: Dissolve the dried sample in 0.6 mL of high-purity Deuterium Oxide

(D₂O, 99.9% D).

Causality: D₂O is selected over CDCl₃ to ensure complete dissolution of the polar

hydrochloride salt and to promote deuterium exchange of the quadrupolar N-H⁺ protons,

preventing spectral line broadening.
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Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H (400 MHz, 16 scans) and

¹³C (100 MHz, 256 scans) spectra at 298 K using a standard pulse sequence (e.g., zg30).

Self-Validation (Calibration): Automatically reference the chemical shift axis using the

residual HDO solvent peak at δ 4.79 ppm. If the HDO peak deviates, recalibrate the axis to

ensure the N-methoxy singlet is accurately reported.

FT-IR Spectroscopy Workflow
Background Subtraction (Validation): Prior to sample analysis, collect a background

spectrum (32 scans, 4 cm⁻¹ resolution) on the empty Attenuated Total Reflectance (ATR)

diamond crystal.

Causality: This self-validating step subtracts ambient H₂O and CO₂ signals, ensuring that

any peak observed in the 3000-3500 cm⁻¹ region is strictly from the sample and not

atmospheric interference.

Sample Application: Place 2-3 mg of the solid hydrochloride salt directly onto the ATR crystal.

Apply uniform pressure using the anvil to ensure intimate optical contact.

Causality: ATR is chosen over KBr pelleting because KBr is highly hygroscopic and can

introduce false water bands that mask the critical N-H⁺ stretch of the amine salt.

Acquisition: Scan from 4000 to 400 cm⁻¹. Clean the crystal with isopropanol post-acquisition.

LC-HRMS Workflow
Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade

Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

Causality: Formic acid ensures the analyte remains fully protonated in solution,

maximizing the ESI+ signal yield.

Calibration (Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the

Time-of-Flight (TOF) mass analyzer. Ensure mass accuracy is < 5 ppm error before

proceeding. This guarantees the trustworthiness of the exact mass measurement.
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Acquisition: Inject 2 µL into the LC-HRMS system. Operate the ESI source in positive mode

(capillary voltage 3.5 kV). Apply a collision energy of 15-20 eV for MS/MS fragmentation to

observe the characteristic loss of the methoxy radical.

Sample Prep
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1H/13C in D2O

FT-IR Spectroscopy
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LC-HRMS
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Data Synthesis
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Fig 2: Self-validating experimental workflow for spectroscopic characterization.

References
Röhrig, U. F., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based

Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central (PMC). Retrieved from:[Link]

Science of Synthesis. Product Class 5: Hydroxylamines. Thieme Connect. Retrieved from:

[Link]

RSC Advances. (2016). Isotopically coded N-methoxy amide reagents for GC-MS profiling of

carbonyl compounds via mass spectral tag generation. The Royal Society of Chemistry.

Retrieved from: [Link]

Journal of Agricultural and Food Chemistry. (2001). Electrospray Liquid Chromatography

Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water.

ACS Publications. Retrieved from:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1448044/docs?utm_src=pdf-body-img#spectroscopic-profiling-and-structural-characterization-of-butan-2-yl-methoxy-amine-hydrochloride
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4760882/
https://www.thieme-connect.de/
https://pubs.rsc.org/
https://pubs.acs.org/
https://www.benchchem.com/product/b1448044?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1448044?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. aksci.com [aksci.com]

2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

3. Thieme E-Books & E-Journals [thieme-connect.de]

4. pdf.benchchem.com [pdf.benchchem.com]

5. pdf.benchchem.com [pdf.benchchem.com]

6. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Spectroscopic Profiling and Structural Characterization
of (Butan-2-yl)(methoxy)amine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1448044/docs#spectroscopic-profiling-and-
structural-characterization-of-butan-2-yl-methoxy-amine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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